N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-5-carbohydrazide is a complex organic compound with a unique structure that includes a pyrazole ring, a phenyl group, and a carbohydrazide moiety
Preparation Methods
The synthesis of N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common synthetic route includes the condensation of a hydrazide with an aldehyde or ketone to form the hydrazone intermediate. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating under reflux .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Scientific Research Applications
N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used to investigate enzyme inhibition and receptor binding due to its unique structure.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies .
Comparison with Similar Compounds
N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-5-carbohydrazide can be compared with other similar compounds such as:
Nicotinohydrazides: These compounds share a similar hydrazide moiety but differ in their aromatic substitutions.
Pyrazole Derivatives: Compounds with variations in the pyrazole ring or different substituents on the phenyl group.
Carbohydrazides: These compounds have different substituents on the carbohydrazide moiety, affecting their reactivity and applications.
Properties
Molecular Formula |
C23H24N4O2 |
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Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-3-(4-propan-2-yloxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C23H24N4O2/c1-16(2)29-20-11-9-19(10-12-20)21-14-22(26-25-21)23(28)27-24-15-17(3)13-18-7-5-4-6-8-18/h4-16H,1-3H3,(H,25,26)(H,27,28)/b17-13+,24-15+ |
InChI Key |
JWBOMHMSKGZQKV-BRMJMBBHSA-N |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C(=C/C3=CC=CC=C3)/C |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC(=CC3=CC=CC=C3)C |
Origin of Product |
United States |
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